molecular formula C12H13NO4 B1305004 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-90-8

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1305004
CAS No.: 39629-90-8
M. Wt: 235.24 g/mol
InChI Key: BQQBMILQUDEPIK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a methoxyphenyl group attached to a pyrrolidine ring with a carboxylic acid functional group

Scientific Research Applications

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include investigating its potential use as a drug or its role in various chemical reactions .

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . These interactions are crucial as they help in mitigating oxidative damage within cells. The compound’s interaction with these enzymes suggests its potential role in modulating oxidative stress and maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, the compound has been observed to influence cell signaling pathways related to apoptosis and cell survival, indicating its potential role in regulating cell fate decisions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, depending on targeting signals and post-translational modifications . This subcellular localization is important for its activity and function, as it determines the specific cellular processes that the compound can influence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2-methoxyphenyl derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction involves the use of organoboron reagents and palladium catalysts to form the desired carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized solvents and catalysts to ensure high yield and purity. For example, the use of Yb(OTf)3 as a catalyst in acetonitrile has been reported to be beneficial for large-scale production . The overall yield of such routes can be around 45%, with purification steps such as recrystallization being employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a different ring structure.

    2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

Uniqueness: 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBMILQUDEPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387920
Record name 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39629-90-8
Record name 1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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